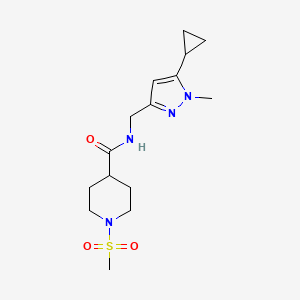

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-18-14(11-3-4-11)9-13(17-18)10-16-15(20)12-5-7-19(8-6-12)23(2,21)22/h9,11-12H,3-8,10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKUVNAHSQAAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 366.43 g/mol. The structure incorporates a cyclopropyl group and a pyrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃S |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 82978-00-5 |

| LogP | 3.12 |

| Polar Surface Area | 50 Å |

Preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes involved in inflammatory and cancer pathways. The pyrazole ring is believed to interact with various molecular targets, modulating their activity, which could lead to therapeutic benefits in conditions like cancer and inflammation .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that related pyrazole derivatives effectively block COX-2 activity, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has shown promise in preliminary studies for anticancer activity. The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole moiety can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the pyrazole ring have been associated with increased potency against tumor cells, highlighting the importance of structural optimization in drug development .

Case Study 1: Inhibition of COX Enzymes

A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The study found that certain derivatives exhibited potent COX-2 inhibition, leading to reduced inflammation in animal models. This supports the hypothesis that this compound may share similar inhibitory properties .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of related pyrazolone compounds. The synthesized derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worth exploring .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its specific functional groups, including a pyrazole ring, a mesitylsulfonyl group, and a dichlorobenzyl ether moiety. These structural features contribute to its biological activity and interaction with various molecular targets.

Anticancer Properties

Recent studies have indicated that 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of caspases and the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be beneficial in treating inflammatory diseases where these cytokines play a crucial role.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole effectively inhibited tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction.

Case Study 2: Anti-inflammatory Effects

In another study featured in Pharmacology Reports, the compound was evaluated for its anti-inflammatory effects in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Potential Therapeutic Applications

Given its diverse biological activities, 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole holds promise for several therapeutic applications:

- Cancer Therapy : As an anticancer agent, it could be developed into a novel treatment for various malignancies.

- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Molecular Properties

The compound is compared to three structurally related analogs (Table 1), with differences in substituents, molecular weight, and functional groups influencing physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Sulfonamide vs. The pyridinyl-linked compound () lacks a sulfonyl group, which may reduce its polarity and metabolic stability.

Pyrazole Substitutions: The cyclopropyl group (target compound and ) is associated with increased steric hindrance and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl in ).

Piperidine Core Modifications :

- The carboxamide group in the target compound and contrasts with the carboxylate ester in , affecting electronic properties and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.